molecular formula C34H28N6O5S3 B11525262 methyl 4-{[({6-[({[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetyl]amino}benzoate

methyl 4-{[({6-[({[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetyl]amino}benzoate

Cat. No.: B11525262
M. Wt: 696.8 g/mol
InChI Key: OOWNUUQEWBTQJW-UHFFFAOYSA-N
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Description

METHYL 4-(2-{[6-(2-{[5-(PHENOXYMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound with a unique structure that includes multiple functional groups such as triazole, benzothiazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(2-{[6-(2-{[5-(PHENOXYMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then coupled through various reactions such as amide bond formation and sulfur linkage. Common reagents used in these steps include acyl chlorides, amines, and thiols, under conditions that may involve catalysts and specific solvents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(2-{[6-(2-{[5-(PHENOXYMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and specific catalysts that can enhance the reaction rate and selectivity. Conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

METHYL 4-(2-{[6-(2-{[5-(PHENOXYMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 4-(2-{[6-(2-{[5-(PHENOXYMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(phenoxymethyl)benzoate
  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate
  • Phenoxymethylpenicillin

Uniqueness

METHYL 4-(2-{[6-(2-{[5-(PHENOXYMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to its complex structure, which includes multiple functional groups that confer specific chemical and biological properties. This complexity allows for a wide range of applications and interactions that are not possible with simpler compounds .

Properties

Molecular Formula

C34H28N6O5S3

Molecular Weight

696.8 g/mol

IUPAC Name

methyl 4-[[2-[[6-[[2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C34H28N6O5S3/c1-44-32(43)22-12-14-23(15-13-22)35-31(42)21-47-34-37-27-17-16-24(18-28(27)48-34)36-30(41)20-46-33-39-38-29(19-45-26-10-6-3-7-11-26)40(33)25-8-4-2-5-9-25/h2-18H,19-21H2,1H3,(H,35,42)(H,36,41)

InChI Key

OOWNUUQEWBTQJW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NN=C(N4C5=CC=CC=C5)COC6=CC=CC=C6

Origin of Product

United States

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